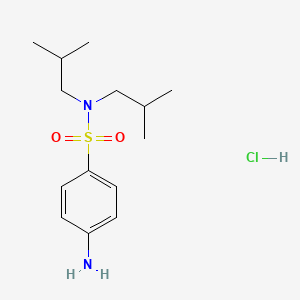

4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride

Description

4-Amino-N,N-diisobutylbenzenesulfonamide hydrochloride is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH₂) at the para position, a sulfonamide group (-SO₂N-) linked to two isobutyl groups, and a hydrochloride salt.

Synthetically, such compounds are often derived from reactions involving substituted acyl chlorides or chlorobenzenes with aminosulfonamides in the presence of pyridine, as described for analogous 4-amino-benzenesulfonamides . The diisobutyl substituents on the sulfonamide group likely enhance lipophilicity, influencing solubility and biological activity compared to simpler alkyl analogs.

Properties

IUPAC Name |

4-amino-N,N-bis(2-methylpropyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2S.ClH/c1-11(2)9-16(10-12(3)4)19(17,18)14-7-5-13(15)6-8-14;/h5-8,11-12H,9-10,15H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXSQYKRUUOVOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with diisobutylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as N,N-dimethylacetamide, and a dehydrating agent like thionyl chloride . The reaction mixture is maintained at a temperature range of -20°C to 0°C to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for 4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group on the aromatic ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions typically involve moderate temperatures and the use of polar solvents.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used. These reactions are usually carried out under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while oxidation and reduction reactions can produce sulfonic acids or sulfinic acids.

Scientific Research Applications

Chemistry

4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

- Substitution Reactions : The amino group on the aromatic ring can engage in nucleophilic substitution.

- Oxidation and Reduction : The compound can undergo redox reactions, affecting the oxidation state of the sulfur atom in the sulfonamide group.

Biology

In biological research, this compound is utilized to study protein interactions and functions within proteomics. Its sulfonamide group can inhibit specific enzymes by mimicking natural substrates, showcasing its potential as a biochemical tool.

Medicine

While not directly used as a therapeutic agent, 4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride is valuable in the development of sulfonamide-based drugs , which are known for their antimicrobial properties. This compound's structural characteristics enhance its efficacy against various pathogens .

Industry

In industrial applications, it is employed as a reagent in the production of specialty chemicals. Its versatility allows for use in diverse chemical processes, contributing to advancements in synthetic methodologies.

4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride exhibits notable biological activities, particularly antimicrobial effects. Research indicates that derivatives of sulfonamides can effectively inhibit bacterial growth by interfering with folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase.

Table 1: Antimicrobial Activity of 4-amino-N,N-diisobutylbenzenesulfonamide

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|

| Staphylococcus aureus | 16-18 | 31.25 |

| Escherichia coli | 16 | 31.25 |

| Bacillus subtilis | 18 | 31.25 |

| Candida albicans | Moderate | Varies |

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, particularly against Staphylococcus aureus and Bacillus subtilis, at concentrations lower than standard antibiotics like ofloxacin .

Case Studies

- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry assessed various derivatives of benzenesulfonamides, including this compound. Results indicated that structural modifications could enhance antibacterial potency against resistant strains.

- Antifungal Activity Assessment : Investigations focused on antifungal properties showed promising results for derivatives similar to 4-amino-N,N-diisobutylbenzenesulfonamide against Candida albicans, highlighting a correlation between structural modifications and increased antifungal activity.

- Toxicity Studies : Toxicological evaluations assessed the safety profile of sulfonamide derivatives, revealing varying degrees of cytotoxicity depending on their structure and substituents. These studies are crucial for understanding the therapeutic potential and safety of new drug candidates .

Mechanism of Action

The mechanism of action of 4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s molecular targets include enzymes involved in folic acid synthesis, similar to other sulfonamides .

Comparison with Similar Compounds

Structural Analogs with Varied Alkyl Substituents

Key structural analogs include sulfonamides and aromatic amine hydrochlorides with differing alkyl or aryl groups (Table 1):

Key Observations :

Research Findings and Functional Implications

Physicochemical Properties

- Lipophilicity : The diisobutyl groups likely increase logP compared to diethyl or dimethyl analogs, enhancing membrane permeability but reducing aqueous solubility.

- Stability : Sulfonamides generally exhibit greater stability under acidic conditions compared to aniline derivatives, as seen in ’s synthesis protocols .

Biological Activity

4-Amino-N,N-diisobutylbenzenesulfonamide hydrochloride is a sulfonamide derivative with notable biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and reports.

- Molecular Formula : C14H24N2O2S

- Molecular Weight : 284.42 g/mol

- Structure : The compound features an amino group and a sulfonamide moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 4-amino-N,N-diisobutylbenzenesulfonamide, exhibit significant antimicrobial properties. Various studies have evaluated their effectiveness against a range of pathogens.

Table 1: Antimicrobial Activity of 4-Amino-N,N-Diisobutylbenzenesulfonamide

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|

| Staphylococcus aureus | 16-18 | 31.25 |

| Escherichia coli | 16 | 31.25 |

| Bacillus subtilis | 18 | 31.25 |

| Candida albicans | Moderate | Varies |

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with particularly strong activity noted against Staphylococcus aureus and Bacillus subtilis at concentrations significantly lower than those of standard antibiotics like ofloxacin .

The mechanism by which sulfonamides exert their antimicrobial effects primarily involves the inhibition of bacterial folic acid synthesis. This is achieved by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria . The presence of the amino group in the structure enhances this interaction.

Case Studies

- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry assessed various derivatives of benzenesulfonamides, including the target compound. The results indicated that modifications to the benzenesulfonamide structure could enhance antibacterial potency against resistant strains .

- Antifungal Activity Assessment : Another investigation focused on the antifungal properties of related compounds showed promising results for derivatives similar to 4-amino-N,N-diisobutylbenzenesulfonamide against Candida albicans. The study highlighted a correlation between structural modifications and increased antifungal activity .

- Toxicity Studies : Toxicological evaluations have been conducted to assess the safety profile of sulfonamide derivatives. These studies indicated that while some derivatives show potent biological activity, they also exhibit varying degrees of cytotoxicity depending on their structure and substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via sulfonylation of 4-aminobenzenesulfonyl chloride with diisobutylamine in a polar aprotic solvent (e.g., dichloromethane) under nitrogen, followed by hydrochloric acid neutralization. Key intermediates, such as the sulfonyl chloride precursor, should be verified using FT-IR (S=O stretching at ~1350–1150 cm⁻¹) and ¹H NMR (diisobutylamine protons at δ 1.0–1.5 ppm). Elemental analysis (C, H, N, S) and HPLC purity (>98%) are critical for final product validation .

Q. How does the sulfonamide functional group influence the compound’s solubility and reactivity in aqueous vs. organic media?

- Methodological Answer : The sulfonamide group imparts amphiphilic properties. Solubility can be quantified via shake-flask experiments in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Reactivity studies should include hydrolysis kinetics under acidic/alkaline conditions, monitored by LC-MS to identify degradation products (e.g., cleavage of the sulfonamide bond) .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+). ¹³C NMR is critical for distinguishing diisobutyl groups (δ 20–25 ppm for CH(CH₂)₂). X-ray crystallography resolves stereoelectronic effects, while FT-IR validates sulfonamide NH stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel catalytic systems or biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic properties (HOMO-LUMO gaps) and transition states for reactions like nucleophilic substitution. Docking studies (AutoDock Vina) predict binding affinities to enzymes (e.g., carbonic anhydrase) by analyzing sulfonamide interactions with zinc-active sites .

Q. How do contradictory spectral data (e.g., NMR splitting patterns) arise in derivatives of this compound, and how can they be resolved?

- Methodological Answer : Splitting inconsistencies may stem from rotameric equilibria in the diisobutyl groups. Variable-temperature NMR (VT-NMR) or 2D NOESY can identify conformational dynamics. Deuterium exchange experiments distinguish NH protons from solvent artifacts .

Q. What strategies optimize the compound’s stability under prolonged storage or high-temperature reactions?

- Methodological Answer : Accelerated stability studies (ICH guidelines) under humidity (75% RH) and heat (40–60°C) identify degradation pathways (e.g., oxidation of the amine group). Stabilizers like antioxidants (BHT) or lyophilization improve shelf life. PXRD monitors crystallinity changes .

Q. How can reaction engineering principles enhance yield in scaled-up synthesis?

- Methodological Answer : Microreactor systems improve mixing efficiency for exothermic sulfonylation steps. Design of Experiments (DoE) optimizes parameters (temperature, stoichiometry). Membrane separation technologies (e.g., nanofiltration) purify intermediates, reducing waste .

Q. What bioactivity contradictions exist in literature, and how can they be addressed through structure-activity relationship (SAR) studies?

- Methodological Answer : Discrepancies in antimicrobial activity may arise from substituent electronic effects. SAR studies should synthesize analogs (e.g., halogenated derivatives) and test against Gram-positive/-negative panels. QSAR models correlate logP/clogP with MIC values to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.